molecular formula C13H16N2 B12445731 6-Tert-butylisoquinolin-3-amine

6-Tert-butylisoquinolin-3-amine

Cat. No.: B12445731
M. Wt: 200.28 g/mol
InChI Key: KTSGJUJCJIMPKH-UHFFFAOYSA-N
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Description

6-Tert-butylisoquinolin-3-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a tert-butyl group at the 6th position and an amine group at the 3rd position makes this compound unique. Isoquinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylisoquinolin-3-amine can be achieved through various methods. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium and copper catalysts, along with microwave irradiation, allows for efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

6-Tert-butylisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tert-butylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 6-Tert-butylisoquinolin-3-amine, lacking the tert-butyl and amine groups.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    6-Tert-butylquinoline: Similar to this compound but lacks the amine group.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and biological properties. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to penetrate cell membranes, while the amine group allows for various chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-tert-butylisoquinolin-3-amine

InChI

InChI=1S/C13H16N2/c1-13(2,3)11-5-4-9-8-15-12(14)7-10(9)6-11/h4-8H,1-3H3,(H2,14,15)

InChI Key

KTSGJUJCJIMPKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC(=NC=C2C=C1)N

Origin of Product

United States

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